

Application Notes and Protocols: Elenestinib Viability Studies in the P815 Mastocytoma Cell Line

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Compound of Interest

Compound Name: *Elenestinib*

Cat. No.: *B11927276*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Elenestinib is a next-generation, selective tyrosine kinase inhibitor developed to target the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis (SM) cases. [1][2] It is currently under investigation in clinical trials for indolent systemic mastocytosis (ISM) and has shown promising results in reducing mast cell burden and improving patient symptoms.[1][3] The P815 cell line, derived from a murine mastocytoma, serves as a valuable in vitro model for mast cell malignancies.[4] These cells exhibit ligand-independent activation of the c-Kit receptor tyrosine kinase due to a point mutation in codon 814 (Asp814Tyr or D814Y), which is analogous to the human D816Y mutation.[5][6]

This document provides a detailed protocol for assessing the cytostatic or cytotoxic effects of **Elenestinib** on the P815 cell line. Investigating the activity of **Elenestinib** against a different activating KIT mutation (D814Y) can provide valuable insights into its broader inhibitory profile and potential applications in other KIT-driven malignancies. The following protocols and data are presented for research and informational purposes.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of **Elenestinib** on P815 cell viability, as would be determined by the protocols described below. This data is for illustrative purposes only.

Compound	Target	Cell Line	Assay Type	Endpoint	IC50 (nM)
Elenestinib	KIT D814Y	P815	Cell Viability	72 hours	50
Comparator X	Multi-kinase	P815	Cell Viability	72 hours	200

Experimental Protocols

P815 Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the P815 cell line.

Materials:

- P815 cell line (e.g., ATCC® TIB-64™)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% Trypsin-EDTA (for adherent cells, if any)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- 96-well clear-bottom cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Hemocytometer or automated cell counter

Procedure:

- **Complete Growth Medium Preparation:** Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw a cryopreserved vial of P815 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- **Cell Maintenance:** Culture P815 cells in suspension in T-25 or T-75 flasks. Maintain cell density between 1×10^5 and 1×10^6 cells/mL. For routine passaging, dilute the cell suspension with fresh complete growth medium to a density of 2×10^5 cells/mL every 2-3 days.
- **Cell Counting:** Determine cell viability and density using a hemocytometer and trypan blue exclusion or an automated cell counter.

Elenestinib Preparation

This protocol outlines the preparation of **Elenestinib** stock and working solutions.

Materials:

- **Elenestinib** powder
- Dimethyl sulfoxide (DMSO), sterile
- Complete growth medium
- Sterile microcentrifuge tubes

Procedure:

- **Stock Solution (10 mM):** Prepare a 10 mM stock solution of **Elenestinib** by dissolving the appropriate amount of powder in DMSO. For example, dissolve 5.2 mg of **Elenestinib** (Molecular Weight: 520.6 g/mol) in 1 mL of DMSO. Mix thoroughly by vortexing.

- **Storage:** Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- **Working Solutions:** On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of **Elenestinib** in complete growth medium to achieve the desired final concentrations for the viability assay. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol details the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

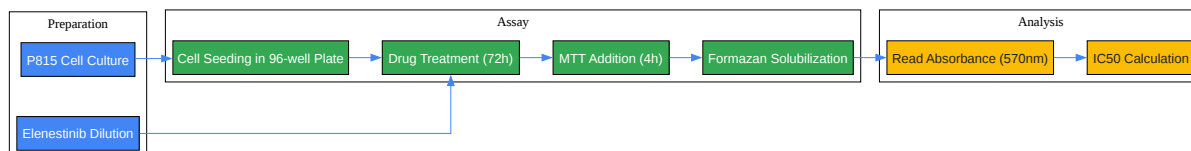
- P815 cell suspension
- **Elenestinib** working solutions
- MTT reagent (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well clear-bottom cell culture plates
- Multi-channel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- **Cell Seeding:** Harvest P815 cells in the exponential growth phase. Resuspend the cells in fresh complete growth medium to a concentration of 1×10^5 cells/mL. Seed 100 μ L of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
- **Drug Treatment:** After 24 hours of incubation to allow for cell recovery, add 100 μ L of the serially diluted **Elenestinib** working solutions to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.

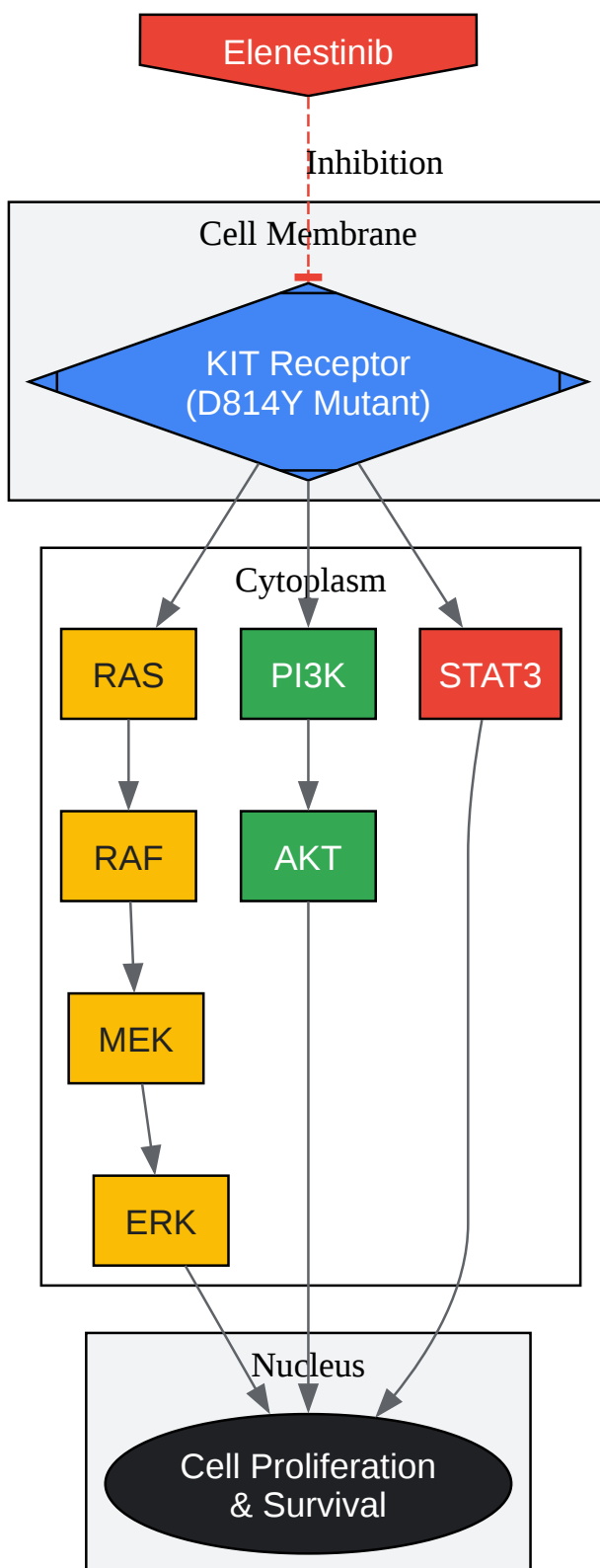
- Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
- MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate for an additional 4 hours.
- Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability data against the log of the **Elenestinib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations



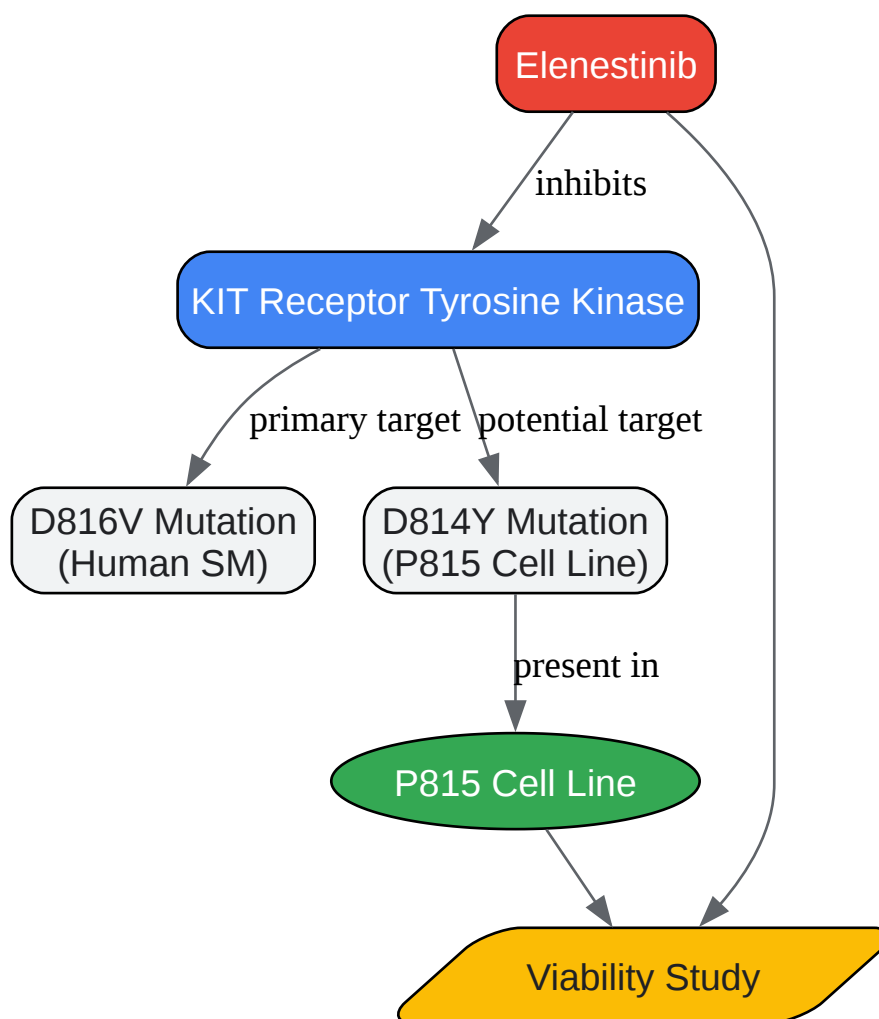
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Caption: Experimental workflow for P815 cell viability assay.



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Caption: Simplified KIT signaling pathway and **Elenestinib**'s point of action.



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Caption: Logical relationship of study components.

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